molecular formula C20H22N2O6 B2979648 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 1421515-65-2

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2979648
CAS No.: 1421515-65-2
M. Wt: 386.404
InChI Key: AMMIWKXCXWQIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl bridge connecting two distinct aromatic moieties:

  • N1-substituent: A 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl group, which incorporates a benzodioxole ring (a methylenedioxy-substituted benzene) and a hydroxypropyl chain.
  • N2-substituent: A 2-ethoxyphenyl group, featuring an ethoxy (-OCH₂CH₃) substituent at the ortho position of a benzene ring.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-2-26-16-6-4-3-5-14(16)22-20(25)19(24)21-10-9-15(23)13-7-8-17-18(11-13)28-12-27-17/h3-8,11,15,23H,2,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMIWKXCXWQIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Variations and Implications

N1 Substituents: The target compound and CAS 1448033-81-5 share a 3-hydroxypropyl-benzodioxole group, which may enhance solubility due to the hydroxyl group. CAS 896350-76-8 incorporates a morpholinoethyl group, introducing a tertiary amine that could improve solubility and metabolic stability via reduced hepatic clearance .

N2 Substituents: The 2-ethoxyphenyl group in the target compound provides an electron-donating ethoxy substituent, which may influence π-π stacking interactions in biological systems. The dimethylaminopropyl group in CAS 896350-76-8 introduces a basic nitrogen, which could enhance membrane permeability .

Metabolic Stability

  • The ethoxy group in the target compound may undergo oxidative metabolism (e.g., O-deethylation), whereas methyl or morpholino groups in analogs might exhibit slower clearance rates .

Physicochemical Properties

  • Molecular Weight: The target compound (~386.4 g/mol) falls within the typical range for drug-like molecules (300–500 g/mol), comparable to analogs like CAS 896350-76-8 (406.5 g/mol). Higher weights in analogs with morpholino or dimethylamino groups may improve solubility but reduce oral bioavailability .

Biological Activity

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its molecular formula is C19H22N2O5C_{19}H_{22}N_2O_5, with a molecular weight of approximately 366.39 g/mol. The presence of functional groups such as hydroxyl and oxalamide enhances its interaction with biological targets.

Modulation of ATP-Binding Cassette Transporters

Research indicates that this compound acts as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and disposition, influencing the pharmacokinetics of various therapeutic agents. The compound's structural features may enhance its affinity for these transporters, suggesting potential applications in drug delivery systems and treatment strategies for diseases like cystic fibrosis.

Anticancer Properties

A study involving similar compounds revealed significant anticancer activity. For instance, derivatives incorporating benzo[d][1,3]dioxole moieties demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7). These compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM) .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A2.38HepG2
Compound B1.54HCT116
Compound C4.52MCF7

Study on Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound exert neuroprotective effects against beta-amyloid-induced toxicity in PC12 cells. These studies indicated that the compounds could significantly increase cell viability and inhibit apoptosis through modulation of key signaling pathways such as Akt/GSK-3β/NF-κB .

Table 2: Neuroprotective Effects on PC12 Cells

Concentration (µg/mL)Cell Viability (%)
1.2585
2.590
595

Q & A

Basic: What are the standard synthetic routes for preparing N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide?

Answer:
The compound can be synthesized via multi-step condensation and functionalization. A common approach involves:

  • Step 1: Reacting benzo[d][1,3]dioxol-5-amine with an oxalyl chloride derivative in dichloromethane or dioxane under basic conditions (e.g., triethylamine) to form the oxalamide backbone .
  • Step 2: Introducing the 3-hydroxypropyl moiety through nucleophilic substitution or reductive amination, often using Na(OAc)3BH as a reducing agent in dichloroethane .
  • Step 3: Coupling the 2-ethoxyphenyl group via acylation or amidation, with purification by column chromatography .
    Key characterization methods include 1H/13C NMR (to confirm regioselectivity), HRMS (for molecular weight validation), and melting point analysis .

Basic: How is the compound’s purity and structural integrity validated in academic research?

Answer:
Purity is assessed via:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks with ppm-level accuracy .
  • NMR Spectroscopy: 1H/13C NMR resolves proton environments (e.g., aromatic vs. aliphatic signals) and confirms stereochemistry .
  • Chromatography: Reverse-phase HPLC or TLC monitors reaction progress and residual impurities .
    For crystalline derivatives, X-ray diffraction (using tools like Mercury CSD 2.0) confirms absolute configuration and packing patterns .

Advanced: How can computational methods resolve contradictions in conformational analysis?

Answer:
Discrepancies in ring puckering or substituent orientation can be addressed via:

  • Density Functional Theory (DFT): Optimizes ground-state geometries and calculates torsional energy barriers .
  • Cremer-Pople Parameters: Quantifies puckering amplitude (q) and phase angle (φ) for heterocyclic moieties, enabling comparison with crystallographic data .
  • Molecular Dynamics (MD): Simulates solvent effects on conformation, critical for reconciling solution-phase NMR data with solid-state structures .

Advanced: What experimental strategies mitigate low yields in regioselective acylation?

Answer:
To enhance regioselectivity:

  • Protecting Groups: Temporarily block reactive hydroxyl or amine sites (e.g., using Boc or benzyl groups) during coupling .
  • Catalytic Systems: Employ Lewis acids (e.g., ZnCl2) or enzyme-mediated catalysis to direct acylation to the desired position .
  • Solvent Optimization: Polar aprotic solvents (DMF, dioxane) stabilize transition states, reducing side reactions .
    Post-synthesis, HPLC-MS identifies byproducts, guiding iterative optimization .

Advanced: How can bioactivity mechanisms be elucidated using model organisms?

Answer:
Mechanistic studies often involve:

  • Arabidopsis thaliana Assays: DR5:GUS transgenic lines quantify auxin-like activity via root elongation inhibition and GUS staining .
  • Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .
  • Kinetic Profiling: Time-dependent enzymatic inhibition assays (e.g., using fungal cytochrome P450 isoforms) validate computational predictions .

Advanced: What methodologies address discrepancies in pharmacological profiling?

Answer:
Contradictory ADMET data are resolved by:

  • In Vitro Hepatic Microsomes: Assess metabolic stability across species (e.g., human vs. rat) to identify species-specific degradation .
  • Caco-2 Permeability Assays: Differentiate passive diffusion vs. active transport mechanisms impacting bioavailability .
  • Crystallographic Void Analysis: Mercury CSD’s void visualization identifies hydration-sensitive regions affecting solubility .

Advanced: How are stereochemical outcomes controlled during synthesis?

Answer:
Stereocontrol strategies include:

  • Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce enantioselectivity in hydroxypropyl group formation .
  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) direct hydrogenation pathways .
  • Dynamic Kinetic Resolution: Racemization-prone intermediates are resolved via enzyme-coupled systems (e.g., lipases) .

Advanced: What analytical techniques resolve overlapping signals in NMR spectra?

Answer:
For complex spectra:

  • 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to assign overlapping peaks .
  • Variable Temperature NMR: Reduces signal broadening caused by conformational exchange in hydroxypropyl groups .
  • Isotopic Labeling: 13C-enriched samples enhance sensitivity in 13C DEPT experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.